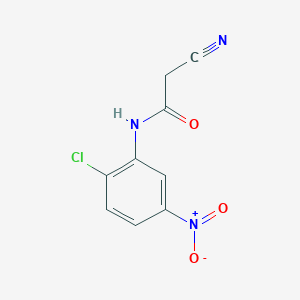![molecular formula C11H17N3O B3005193 N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2305448-20-6](/img/structure/B3005193.png)
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide, also known as FM2-90, is a fluorescent dye that is widely used in scientific research. It belongs to the family of styryl dyes and is commonly used to label and track biological membranes, including synaptic vesicles, endosomes, and lysosomes.
Mécanisme D'action
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye that inserts into the lipid bilayer of biological membranes. It is taken up by endocytosis or exocytosis and is trafficked along with the membrane it labels. N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide fluorescence is highly pH-sensitive, and its fluorescence intensity increases as the pH decreases. This property makes N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide an excellent tool for studying membrane trafficking, as changes in pH are indicative of changes in membrane fusion and fission.
Biochemical and Physiological Effects:
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has minimal biochemical and physiological effects on biological systems. It does not affect membrane structure or function and is not toxic to cells at the concentrations commonly used in scientific research. However, it is important to note that N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye and can alter the properties of the membrane it labels, including membrane fluidity and lipid composition.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a highly sensitive fluorescent dye that can be used to label and track biological membranes with high spatial and temporal resolution. It is also relatively easy to use and can be applied to a wide range of biological systems. However, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has some limitations. It is pH-sensitive, and changes in pH can affect its fluorescence intensity, making it difficult to compare results from different experiments. Additionally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye and can alter the properties of the membrane it labels, which can affect the behavior of the biological system being studied.
Orientations Futures
There are several future directions for the use of N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide in scientific research. One area of interest is the use of N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide to study the dynamics of membrane fusion and fission in live cells. Another area of interest is the development of new fluorescent dyes with improved properties, such as increased brightness and photostability. Finally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide could be used in combination with other labeling techniques to provide a more comprehensive view of membrane dynamics and trafficking in biological systems.
In conclusion, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a highly useful fluorescent dye for labeling and tracking biological membranes in scientific research. Its pH-sensitive fluorescence and hydrophobic properties make it an excellent tool for studying membrane trafficking, and it has minimal biochemical and physiological effects on biological systems. While it has some limitations, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages and has the potential for future use in a wide range of scientific research applications.
Méthodes De Synthèse
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized by reacting 4-(propylamino)pyrazole with 2-bromopropenoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final product. The synthesis method is relatively simple and yields high purity N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is widely used in scientific research for labeling and tracking biological membranes. It is commonly used in studies of synaptic vesicle recycling, endocytosis, and exocytosis. N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is also used to investigate lysosomal function, as it can be taken up by lysosomes and tracked over time. Additionally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has been used to study the trafficking of membrane proteins, including ion channels and receptors.
Propriétés
IUPAC Name |
N-[1-(1-propylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-6-14-8-10(7-12-14)9(3)13-11(15)5-2/h5,7-9H,2,4,6H2,1,3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUCZZLTHSACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)

![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)
![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)
